molecular formula C24H24FN3OS B11524680 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11524680
M. Wt: 421.5 g/mol
InChI Key: BUSNFOBDALBLIF-UHFFFAOYSA-N
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Description

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexahydroquinoline ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino, fluorophenyl, and thiophenyl groups through substitution reactions.

    Nitrile Formation: Introduction of the carbonitrile group using reagents like cyanogen bromide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures to favor desired products.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitrile groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline structures.

    Thiophene-Containing Compounds: Molecules with thiophene rings.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups.

Uniqueness

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H24FN3OS

Molecular Weight

421.5 g/mol

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H24FN3OS/c1-24(2,3)20-12-11-19(30-20)21-14(13-26)23(27)28(16-8-5-4-7-15(16)25)17-9-6-10-18(29)22(17)21/h4-5,7-8,11-12,21H,6,9-10,27H2,1-3H3

InChI Key

BUSNFOBDALBLIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4F)N)C#N

Origin of Product

United States

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